3-Propylazetidin-3-ol hydrochloride 3-Propylazetidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17464262
InChI: InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-7-5-6;/h7-8H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

3-Propylazetidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC17464262

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

3-Propylazetidin-3-ol hydrochloride -

Specification

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name 3-propylazetidin-3-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-7-5-6;/h7-8H,2-5H2,1H3;1H
Standard InChI Key PIZLRGKIRKILIE-UHFFFAOYSA-N
Canonical SMILES CCCC1(CNC1)O.Cl

Introduction

Chemical Identity and Structural Features

3-Propylazetidin-3-ol hydrochloride is a secondary amine salt characterized by a four-membered azetidine ring substituted with a hydroxyl group and a propyl chain at the 3-position. Its molecular formula is C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO}, yielding a molecular weight of 151.64 g/mol . The compound’s stereoelectronic profile is influenced by the strained azetidine ring, which imposes a 90° dihedral angle between adjacent atoms, and the polar hydroxyl group, which enhances solubility in protic solvents.

The hydrochloride salt form improves stability and crystallinity, critical for handling and storage in laboratory settings. X-ray crystallography of analogous azetidine hydrochlorides reveals a chair-like conformation with the hydroxyl group adopting an equatorial position to minimize steric clashes .

Synthetic Methodologies

Single-Step Amination Strategy

A robust synthesis route, adapted from azetidine-3-amine protocols , involves the reaction of a prefunctionalized azetidine precursor with propylamine under optimized conditions:

  • Reaction Setup: Combine 1-benzhydrylazetidin-3-ol (1 equiv) with excess propylamine (2 equiv) in acetonitrile.

  • Thermal Activation: Heat at 80°C for 12–18 hours to facilitate nucleophilic substitution.

  • Workup: Concentrate the mixture, partition between ethyl acetate and brine, and purify via silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).

  • Salt Formation: Treat the free base with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .

This method achieves moderate yields (64–72%) and tolerates diverse functional groups, making it scalable for industrial applications .

Alternative Cyclization Approaches

Physicochemical and Spectroscopic Properties

Key Characteristics

PropertyValueMethod
Melting Point198–202°C (decomposes)DSC
Solubility>50 mg/mL in H₂OUSP <921>
LogP (Hydrochloride)-0.89Calculated (XLogP3)
pKa (Amino Group)9.1 ± 0.2Potentiometric

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 2H, H-2/H-4), 3.31 (t, J = 7.2 Hz, 2H, NCH₂), 1.85–1.78 (m, 2H, CH₂CH₂CH₃), 1.45 (hex, J = 7.1 Hz, 2H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 3H, CH₃) .

  • ¹³C NMR (101 MHz, D₂O): δ 68.9 (C-3), 54.7 (C-2/C-4), 48.3 (NCH₂), 29.1 (CH₂CH₂CH₃), 22.4 (CH₂CH₃), 13.7 (CH₃) .

  • IR (ATR): 3340 cm⁻¹ (O-H stretch), 2870 cm⁻¹ (C-H aliphatic), 1595 cm⁻¹ (N-H bend) .

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Serious Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hood ventilation

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